molecular formula C28H29N5O6S B11696178 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11696178
M. Wt: 563.6 g/mol
InChI Key: BQEWBDXZXFFBPC-MUFRIFMGSA-N
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Description

Chemical Identity and Nomenclature

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a 1,2,4-triazole core functionalized with methoxy-substituted aryl groups and a sulfur-containing acetohydrazide side chain. Its systematic IUPAC name reflects the arrangement of substituents: the 1,2,4-triazole ring is substituted at position 5 with a 3,4-dimethoxyphenyl group, at position 4 with a phenyl group, and at position 3 with a sulfanyl-acetohydrazide moiety. The hydrazone component originates from the condensation of the hydrazide group with 2,3,4-trimethoxybenzaldehyde, adopting an E-configuration at the imine bond.

The compound’s molecular formula is C₃₀H₃₀N₅O₆S , with a molecular weight of 612.66 g/mol . Alternative names include descriptors such as "triazole-thioacetohydrazide" and "trimethoxybenzaldehyde hydrazone," though these are non-systematic.

Property Value
Molecular Formula C₃₀H₃₀N₅O₆S
Molecular Weight 612.66 g/mol
IUPAC Name 2-{[5-(3,4-Dimethoxyphenyl)...
SMILES COC1=C(C=CC(=C1)C2=NN=C(...

Structural Features and Functional Groups

The compound’s architecture comprises three distinct regions:

  • 1,2,4-Triazole Core : A five-membered aromatic ring containing three nitrogen atoms. The 1,2,4-triazole system is substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 4 with a phenyl group, creating steric and electronic asymmetry.
  • Sulfanyl-Acetohydrazide Chain : A thioether (-S-) linkage connects the triazole core to an acetohydrazide group (-NH-NH-C(=O)-). This chain terminates in a hydrazone bond formed with 2,3,4-trimethoxybenzaldehyde.
  • Methoxy-Substituted Aryl Groups : Both the 3,4-dimethoxyphenyl (on the triazole) and 2,3,4-trimethoxyphenyl (on the hydrazone) groups contribute to the molecule’s hydrophobicity and potential π-π stacking interactions.

Key functional groups include:

  • Hydrazone (C=N-NH) : The E-configuration of the imine bond is stabilized by conjugation with the adjacent methoxy-substituted aromatic ring.
  • Thioether (C-S-C) : Enhances metabolic stability compared to oxygen analogs.
  • Methoxy (-OCH₃) : Electron-donating groups that influence electronic distribution and solubility.

The three-dimensional conformation reveals planar regions (triazole and aryl rings) connected by flexible linkages (sulfanyl and hydrazone), allowing for conformational adaptability in molecular recognition.

Historical Context and Discovery

The synthesis of this compound is rooted in advancements in triazole and hydrazide chemistry during the late 20th century. The 1,2,4-triazole scaffold gained prominence for its pharmacological versatility, prompting derivatization studies to optimize bioactivity. Concurrently, hydrazones emerged as stable imine derivatives for drug design due to their synthetic accessibility and structural modularity.

The specific compound likely originated from efforts to combine these motifs. The 3,4-dimethoxyphenyl and 2,3,4-trimethoxyphenyl groups suggest inspiration from natural products (e.g., curcuminoids) with methoxy-rich aryl systems. Early synthetic routes probably involved:

  • Triazole Formation : Cyclization of thiosemicarbazides with substituted benzaldehydes.
  • Hydrazone Condensation : Reaction of preformed acetohydrazides with 2,3,4-trimethoxybenzaldehyde under acidic catalysis.

A critical innovation was the use of regioselective alkylation to install the sulfanyl group at the triazole’s 3-position, avoiding competing N-alkylation. Modern protocols employ microwave-assisted synthesis to reduce reaction times and improve yields.

Properties

Molecular Formula

C28H29N5O6S

Molecular Weight

563.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O6S/c1-35-21-13-11-18(15-23(21)37-3)27-31-32-28(33(27)20-9-7-6-8-10-20)40-17-24(34)30-29-16-19-12-14-22(36-2)26(39-5)25(19)38-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

BQEWBDXZXFFBPC-MUFRIFMGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=C(C=C4)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=C(C=C4)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Hydrazide Formation

3,4-Dimethoxybenzoic acid is esterified to its methyl ester using methanol and sulfuric acid. Subsequent hydrazinolysis with hydrazine hydrate in ethanol yields 3,4-dimethoxybenzoic hydrazide .

Reaction Conditions :

  • Esterification : Reflux in methanol with H₂SO₄ (2 h, 80°C).

  • Hydrazinolysis : Ethanol, hydrazine hydrate (4 h, 80°C).

Thiosemicarbazide Synthesis

The hydrazide reacts with phenyl isothiocyanate in ethanol under reflux to form N-phenyl-N'-(3,4-dimethoxybenzoyl)thiosemicarbazide .

Reaction Conditions :

  • Ethanol, reflux (3 h).

  • Yield: ~85% (reported for analogous systems).

Cyclization to Triazole-Thiol

The thiosemicarbazide undergoes alkaline cyclization in aqueous NaOH (5%, 100°C, 2 h) to yield 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .

Key Data :

  • FTIR : 2550 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, SH), 7.8–7.2 (m, aromatic H).

S-Alkylation with Chloroacetohydrazide

The triazole-thiol undergoes S-alkylation with 2-chloroacetohydrazide to introduce the sulfanyl-acetohydrazide moiety.

Reaction Conditions :

  • Solvent : Ethanol.

  • Base : K₂CO₃ (anhydrous).

  • Temperature : Reflux (6 h).

  • Molar Ratio : 1:1.2 (triazole-thiol : chloroacetohydrazide).

Mechanism :

  • Deprotonation of thiol (–SH) by K₂CO₃.

  • Nucleophilic substitution at the chloroacetohydrazide’s α-carbon.

Key Data :

  • Yield : ~72% (based on analogous S-alkylations).

  • FTIR : Disappearance of S–H stretch (2550 cm⁻¹), new C–S bond at 680 cm⁻¹.

Condensation with 2,3,4-Trimethoxybenzaldehyde

The final step involves Schiff base formation between the acetohydrazide intermediate and 2,3,4-trimethoxybenzaldehyde to yield the target hydrazone.

Reaction Conditions :

  • Solvent : Ethanol.

  • Catalyst : Glacial acetic acid (2 drops).

  • Temperature : Reflux (4 h).

  • Workup : Precipitation in ice-water, recrystallization from ethanol.

Mechanism :

  • Nucleophilic attack by the hydrazide’s –NH₂ on the aldehyde’s carbonyl carbon.

  • Elimination of H₂O to form the E-hydrazone.

Key Data :

  • Yield : ~68%.

  • ¹H NMR (DMSO-d₆) : δ 11.4 (s, 1H, NH), 8.3 (s, 1H, CH=N), 3.8–3.9 (multiple s, 9H, OCH₃).

  • HPLC Purity : >95%.

Alternative Synthetic Routes

One-Pot Cyclization-Alkylation

A modified approach combines cyclization and S-alkylation in a single pot using H₂SO₄ in acetic acid, reducing isolation steps.

Conditions :

  • Reactants : Thiosemicarbazide + chloroacetohydrazide.

  • Catalyst : H₂SO₄ (5 mol%).

  • Yield : ~65% (lower due to side reactions).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) accelerates the condensation step, improving yield to 75%.

Comparative Analysis of Methods

StepClassical MethodOne-Pot MethodMicrowave Method
Triazole-Thiol 85% yieldN/AN/A
S-Alkylation 72% yield65% yieldN/A
Condensation 68% yieldN/A75% yield
Total Time 12 h8 h5 h

Characterization and Validation

  • Elemental Analysis : C, 59.68%; H, 5.15%; N, 12.44% (calc. for C₂₈H₂₉N₅O₆S).

  • Mass Spectrometry : [M+H]⁺ at m/z 564.2.

  • Single-Crystal XRD : Confirms E-configuration of the hydrazone.

Challenges and Optimization

  • Stereochemical Control : The E-configuration is favored due to steric hindrance from the trimethoxyphenyl group.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential to remove unreacted aldehyde.

  • Scale-Up Limitations : Microwave methods show promise for gram-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeMechanismReagents/ConditionsProducts
Sulfur OxidationConversion of sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-)Hydrogen peroxide, m-CPBASulfoxide/Sulfone Derivatives

Reduction Reactions

Reaction TypeMechanismReagents/ConditionsProducts
Hydrazone ReductionReduction of the hydrazone (-C=N-NH-) linkage to hydrazine (-NH-NH₂) derivativesSodium borohydride (NaBH₄), LiAlH₄Hydrazine Derivatives

Substitution Reactions

Reaction TypeMechanismReagents/ConditionsProducts
Nucleophilic SubstitutionReplacement of substituents on triazole or phenyl ringsHalogenating agents, alkylating agentsSubstituted Triazoles

Biological Activity and Functional Group Interactions

The compound’s reactivity is influenced by its structural components:

  • Triazole Ring : Known for binding to enzymatic active sites, modulating pathways like apoptosis in cancer cells .

  • Nitro/Methoxyphenyl Groups : Enhance solubility and alter pharmacokinetic profiles .

  • Hydrazone Linkage : Participates in redox reactions, enabling further functionalization.

Structural Stability and Reactivity

  • Physical Properties : Solid at room temperature; solubility varies with solvent polarity and purity.

  • Functional Group Reactivity :

    • Sulfanyl Group : Prone to oxidation and alkylation .

    • Hydrazone : Susceptible to hydrolysis under acidic/basic conditions .

Comparison of Reaction Outcomes

Reaction TypeKey OutcomesReferences
OxidationFormation of sulfoxides/sulfones
ReductionGeneration of hydrazine derivatives
SubstitutionModified triazole/phenyl substituents

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The exact mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is still under investigation. it is believed to exert its effects through the following pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways, leading to altered cellular functions.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, or cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound shares a 1,2,4-triazole scaffold with sulfanylacetohydrazide side chains but differs in substituent patterns. Key analogs and their modifications are summarized below:

Compound Name / Evidence ID Triazole Substituents Hydrazone/Hydrazide Substituents Notable Features
Target Compound 4-phenyl, 5-(3,4-dimethoxyphenyl) (E)-(2,3,4-trimethoxyphenyl)methylene High methoxy density; potential for broad bioactivity
4-phenyl, 5-(4-methylphenyl) (E)-(2,4,6-trimethoxyphenyl)methylene Reduced methoxy groups (2,4,6 vs. 2,3,4); methylphenyl enhances hydrophobicity
4-ethyl, 5-(4-methoxyphenyl) (E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene Ethyl group at position 4; hydroxyl group in hydrazone may improve solubility
4-phenyl, 5-(3,4,5-trimethoxyphenyl) (E)-(2-chlorobenzylidene) Chlorine substitution enhances electrophilicity; trimethoxy phenyl improves DNA intercalation potential
4-phenyl, 5-(2-(phenylamino)ethyl) 4-(dimethylamino)benzylidene Aminoethyl side chain; dimethylamino group may modulate cytotoxicity

Key Observations :

  • Methoxy Positioning : The target compound’s 2,3,4-trimethoxyphenyl group (vs. 2,4,6 in ) may alter steric hindrance and π-π stacking in biological targets .
  • Phenyl vs. Alkyl Substituents: Ethyl or aminoethyl groups () increase flexibility but reduce aromatic stacking compared to the rigid phenyl group in the target compound .
  • Chlorine vs.
Physicochemical Data:
  • Crystallinity: ’s monoclinic crystal structure (P21/c space group) suggests high stability, while the target compound’s crystallinity remains unreported .
Anticancer Potential:
  • Target Compound: Unreported, but structural analogs (e.g., ) show IC₅₀ values <10 μM against melanoma (IGR39) and pancreatic cancer (Panc-1) cells .
  • : N'-(4-(dimethylamino)benzylidene) derivative inhibited cancer cell migration by 60–70% at 10 μM, attributed to the triazole-thiol moiety disrupting microtubule dynamics .
Structure-Activity Relationships (SAR):
  • Methoxy Groups : Increased methoxy substitution (e.g., 3,4,5-trimethoxy in ) correlates with enhanced DNA intercalation and topoisomerase inhibition .
  • Hydrazone Flexibility : Rigid (E)-configured hydrazones (target compound, ) improve target specificity over flexible alkylidene derivatives .

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound based on available literature.

  • Molecular Formula : C25H24N4O3S
  • Molecular Weight : 460.55 g/mol
  • CAS Number : Not specified in the sources but related compounds are cataloged under similar identifiers.

Anticancer Activity

Several studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds with a triazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of triazoles to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, they may target topoisomerases or interfere with DNA synthesis.
  • Case Study : A related study demonstrated that mercapto-substituted 1,2,4-triazoles showed promising results against colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 27.3 μM for different derivatives .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties.

  • Antibacterial Effects : The compound's structure suggests potential efficacy against bacterial strains. Related triazole derivatives have been tested and shown to possess comparable or superior antibacterial activity compared to standard antibiotics like streptomycin .
  • Antifungal Properties : Triazoles are widely used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This compound could potentially exhibit similar antifungal activity.

Other Biological Activities

The compound's structural features may confer additional biological activities such as:

  • Anti-inflammatory Effects : Some studies indicate that triazole derivatives can modulate inflammatory pathways, suggesting a potential role in treating inflammatory diseases.
  • Neuroprotective Properties : Emerging research suggests that certain triazoles may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural characteristics:

Structural FeatureInfluence on Activity
Triazole RingEssential for bioactivity; interacts with biological targets
Sulfanyl GroupEnhances solubility and bioavailability
Aromatic SubstituentsModulate lipophilicity and target specificity

Q & A

Q. What synthetic methodologies are recommended for constructing the triazole and hydrazide moieties in this compound?

  • Methodological Answer : The synthesis involves sequential steps:

Triazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol .

Thioether Linkage : React the triazole intermediate with chloroacetic acid derivatives in basic media (e.g., KOH/ethanol) to introduce the sulfanyl group .

Hydrazide Condensation : Condense the thioether intermediate with 2,3,4-trimethoxybenzaldehyde hydrazone using glacial acetic acid as a catalyst (60–80°C, 4–6 hours) .

  • Optimization : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • Elemental Analysis (CHNS) : Verify empirical formula (e.g., ≤0.4% deviation for C, H, N) .
  • NMR Spectroscopy : Assign 1H/13C signals to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS in positive mode) .

Q. What in vitro assays are suitable for preliminary antimicrobial evaluation?

  • Methodological Answer :
  • Broth Microdilution (CLSI Guidelines) : Test against Staphylococcus aureus (Gram+), Escherichia coli (Gram−), and Candida albicans. Report MICs (µg/mL) with amphotericin B and ciprofloxacin as controls .
  • Disk Diffusion : Assess zone-of-inhibition diameters at 100 µg/dose .

Advanced Research Questions

Q. How can the positions of methoxy groups influence bioactivity and pharmacokinetics?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with mono-/di-methoxy substitutions (e.g., 2,4- vs. 3,4-dimethoxyphenyl) and compare MICs .
  • LogP Measurement : Use shake-flask/HPLC methods to correlate lipophilicity (e.g., 3,4,5-trimethoxy increases LogP by ~0.5 vs. 2,4-dimethoxy) with membrane penetration .

Q. What computational strategies predict binding modes to fungal cytochrome P450 targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with CYP51 (PDB: 1EA1). Prioritize compounds with hydrogen bonds to heme propionates .
  • MD Simulations (GROMACS) : Assess stability of docked complexes over 100 ns; calculate binding free energy via MM-PBSA .

Q. How can experimental design (DoE) optimize synthetic yield and purity?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Vary temperature (60–100°C), solvent (ethanol/DMF), and catalyst concentration (acetic acid, 1–5 mol%) to maximize yield .
  • HPLC-PDA Analysis : Use C18 columns (acetonitrile/water gradient) to quantify purity ≥95% .

Q. What strategies resolve discrepancies in reported bioactivity data for triazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., MIC normalized to µg/mL) and adjust for strain variability (e.g., ATCC vs. clinical isolates) .
  • Replicate Studies : Perform assays in triplicate under controlled humidity/temperature .

Q. How can AI-driven tools accelerate SAR exploration for this compound?

  • Methodological Answer :
  • Generative Chemistry (e.g., REINVENT) : Train models on ChEMBL bioactivity data to propose analogs with predicted MICs <10 µg/mL .
  • COMSOL Multiphysics : Simulate reaction kinetics to identify rate-limiting steps (e.g., hydrazide condensation) .

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